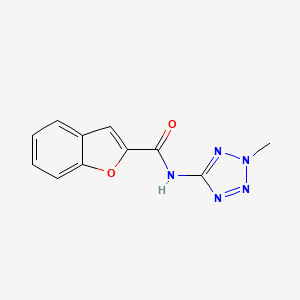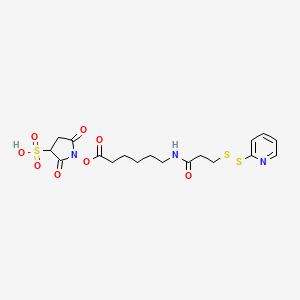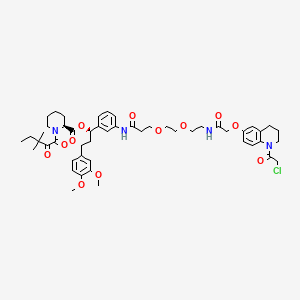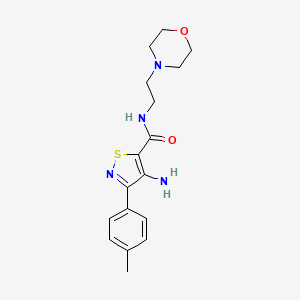
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which are widely used in pharmaceuticals due to their ability to inhibit enzyme activity.
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . The presence of the pyridazin-3-yl moiety contributes to this activity, making it a potential candidate for developing new antimicrobial agents. Research has indicated that modifications to the pyridazine ring can lead to compounds with significant efficacy against various bacterial and fungal pathogens.
Anticancer Potential
The structural features of pyridazinone derivatives are associated with anticancer activities . The ethylsulfonyl group attached to the pyridazine ring may interact with biological targets involved in cancer cell proliferation. This interaction can inhibit the growth of cancer cells, making it a valuable scaffold for anticancer drug design.
Cardiovascular Drug Design
Compounds with a pyridazinone core have been evaluated as potential cardiovascular drugs . They can act as vasodilators and adrenoceptor antagonists, which are beneficial in treating hypertension. The unique structure of our compound could be explored further for its antihypertensive effects and its role in cardiovascular therapeutics.
Anti-Inflammatory and Analgesic Effects
The pyridazine derivatives are known to possess anti-inflammatory and analgesic properties . This is particularly important in the development of new treatments for chronic inflammatory diseases and pain management. The compound’s ability to modulate inflammatory pathways could lead to novel anti-inflammatory agents.
Antidiabetic Activity
Research has suggested that pyridazinone derivatives can exhibit antidiabetic activity . The compound’s interaction with biological targets involved in glucose metabolism could make it a promising candidate for antidiabetic drug development, potentially aiding in the treatment of diabetes mellitus.
Neurological Disorder Treatment
Pyridazinone-based compounds have shown promise in treating neurological disorders . Their ability to modulate neurotransmitter systems could lead to new therapeutic options for conditions such as epilepsy, anxiety, and depression. The compound’s influence on neurological pathways warrants further investigation in this field.
Mechanism of Action
Target of Action
Pyridazine derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that pyridazine derivatives can exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLFHDHVFMRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate](/img/structure/B2986979.png)



![2-((1-([1,1'-Biphenyl]-4-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2986986.png)
![7-hydroxy-1-methyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986989.png)

![4-Chloro-5-methylbenzo[d]oxazol-2-amine](/img/structure/B2986992.png)
![3-[(4-methylbenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2986993.png)
![N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2986994.png)
![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2986995.png)
![4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B2986998.png)